molecular formula C16H21N3OS B2430062 1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide CAS No. 2415552-76-8

1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B2430062
CAS No.: 2415552-76-8
M. Wt: 303.42
InChI Key: LKIFFBJRIWCCLV-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cells . Additionally, it can interact with other molecular pathways, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-10(2)12-4-3-5-13-14(12)18-16(21-13)19-8-6-11(7-9-19)15(17)20/h3-5,10-11H,6-9H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIFFBJRIWCCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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